Phenol Substituent Confers a Distinct Hydrogen Bond Donor/Acceptor Profile Absent in Simple Alkyl or Halo Analogs
The target compound contains a phenol group, which is absent in many widely studied pyrazolo[3,4-d]pyrimidine kinase inhibitors such as PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) or its close analogs that bear chloro, methyl, or unsubstituted phenyl rings. While no direct head-to-head binding data exist for this exact compound, class-level inference from pyrazolo[3,4-d]pyrimidine SAR indicates that the phenol -OH can act as both a hydrogen bond donor and acceptor, potentially engaging kinase hinge-region residues or solvent-exposed pockets differently than non-phenolic analogs [1]. This structural feature is expected to alter target selectivity and solubility relative to compounds like 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzene, where the phenol is replaced by a phenyl ring.
| Evidence Dimension | Number of hydrogen bond donors/acceptors at terminal position |
|---|---|
| Target Compound Data | 1 H-bond donor (phenolic -OH), 1 H-bond acceptor (phenolic -O-) |
| Comparator Or Baseline | 4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzene: 0 H-bond donors, 0 H-bond acceptors at terminal position |
| Quantified Difference | Net gain of 1 H-bond donor and 1 H-bond acceptor |
| Conditions | Structural comparison; no biological assay data available |
Why This Matters
In procurement for kinase profiling, the unique H-bond capacity of the phenol may differentiate target engagement from non-phenolic analogs, influencing selectivity and potency outcomes.
- [1] US Patent Application US20090029989A1. Substituted pyrazolopyrimidines. Filed 2008-07-08. View Source
